2'-O-Methyl-5-methyl-U CEP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

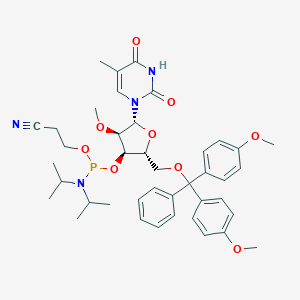

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N4O9P/c1-27(2)45(28(3)4)55(52-24-12-23-42)54-36-35(53-39(37(36)50-8)44-25-29(5)38(46)43-40(44)47)26-51-41(30-13-10-9-11-14-30,31-15-19-33(48-6)20-16-31)32-17-21-34(49-7)22-18-32/h9-11,13-22,25,27-28,35-37,39H,12,24,26H2,1-8H3,(H,43,46,47)/t35-,36-,37-,39-,55?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJRPRHRYILEOK-VNZAIEIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N4O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104318 |

Source

|

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153631-20-0 |

Source

|

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153631-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2'-O-Methyl-5-methyl-U CEP: A Modified Nucleoside for Advanced Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and therapeutic development, the synthesis of modified oligonucleotides is paramount. These synthetic nucleic acids, engineered with specific chemical alterations, offer enhanced stability, improved target affinity, and reduced immunogenicity compared to their natural counterparts. 2'-O-Methyl-5-methyl-U CEP, a specialized phosphoramidite (B1245037) building block, stands as a cornerstone reagent in this field. Its full chemical name is 5'-Dimethoxytrityl-5-methyl-Uridine,2'-O-methyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1] This guide provides an in-depth technical overview of its structure, properties, applications, and the experimental protocols for its use, tailored for professionals in research and drug development.

Core Chemical Features and Physicochemical Properties

This compound is a multi-functional molecule designed for seamless integration into automated solid-phase oligonucleotide synthesis.[2] Each component of its structure serves a distinct and critical purpose. The dual modifications on the uridine (B1682114) nucleoside—methylation at the 2'-hydroxyl of the ribose and the 5-position of the uracil (B121893) base—confer advantageous properties to the final oligonucleotide product.

The key structural features include:

-

5'-O-DMT (Dimethoxytrityl) Group : This acid-labile protecting group is attached to the 5'-hydroxyl position of the ribose sugar. It prevents unwanted reactions during synthesis and is selectively removed at the beginning of each coupling cycle.[2]

-

2'-O-methyl Group : This modification to the ribose sugar is a critical feature that enhances the nuclease resistance of the resulting oligonucleotide.[2] It also stabilizes the C3'-endo ribose conformation characteristic of A-form RNA helices, thereby increasing the thermal stability of duplexes formed with target RNA.[3]

-

5-methyl Group : The methyl group on the 5th position of the uracil base creates 5-methyluridine (B1664183) (m5U), also known as ribothymidine. This modification is found in natural RNA and contributes to the thermal stability of nucleic acid duplexes.[4][5]

-

3'-Phosphoramidite Group : This reactive moiety at the 3'-hydroxyl position enables the coupling reaction. The diisopropylamino group is displaced by an activator, allowing the formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group serves as a protecting group for the phosphate (B84403) backbone during synthesis.[2][6]

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | 5'-Dimethoxytrityl-5-methyl-Uridine,2'-O-methyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |

| Synonyms | 2'-OMe-5-Me-U-CE Phosphoramidite, 2'-O-Methyl-5-methyluridine CED phosphoramidite | [1][7] |

| Molecular Formula | C41H51N4O9P | [1][8] |

| Molecular Weight | 774.84 g/mol | [1][8] |

| CAS Number | 153631-20-0 | [1][8] |

Impact of Modifications on Oligonucleotide Duplex Stability

The incorporation of 2'-O-methyl and 5-methyl modifications has a quantifiable positive impact on the stability of oligonucleotide duplexes, which is crucial for therapeutic and diagnostic applications.

| Modification | Effect on Duplex Stability (vs. Unmodified) | Reference |

| 2'-O-Methyl | Increases melting temperature (Tm) by ~1.3°C per modification when forming a duplex with an RNA target.[9] | [9] |

| 2'-O-Methyl | Stabilizes RNA duplexes by approximately 0.2 kcal/mol per modification.[3] | [3] |

| 5-Methyl (on Pyrimidine) | Enhances the thermal stability of the duplex.[5] | [5] |

Application in Automated Oligonucleotide Synthesis

This compound is a key reagent for the automated solid-phase synthesis of modified RNA oligonucleotides using the phosphoramidite method. This cyclic process allows for the precise, stepwise addition of nucleotides to a growing chain anchored to a solid support.

The Synthesis Cycle

The standard synthesis cycle consists of four main chemical steps that are repeated for each nucleotide addition:

-

Detritylation: The acid-labile 5'-DMT protecting group on the terminal nucleotide of the solid-support-bound chain is removed, typically with trichloroacetic or dichloroacetic acid, to expose the 5'-hydroxyl group for the next reaction.

-

Coupling: The this compound molecule is activated (e.g., with an azole catalyst) and reacts with the newly exposed 5'-hydroxyl group of the growing chain. This forms a phosphite triester bond.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated. This step is crucial to prevent the formation of deletion-mutant sequences (n-1 shortmers).

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage, typically using an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Generalized Experimental Protocol for Incorporation

While specific parameters vary by synthesizer and scale, a generalized protocol for incorporating this compound is as follows:

-

Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to the recommended concentration (e.g., 0.1 M). Install the solution on an appropriate port of an automated DNA/RNA synthesizer.

-

Synthesis Initiation: Begin with a solid support (e.g., Controlled Pore Glass) derivatized with the first nucleoside of the target sequence.

-

Automated Synthesis Cycle:

-

Detritylation: Flush the column with a solution of 3% dichloroacetic acid in dichloromethane (B109758) to remove the 5'-DMT group.

-

Coupling: Deliver the this compound solution simultaneously with an activator (e.g., 5-(ethylthio)-1H-tetrazole) to the column. Allow a coupling time sufficient for high efficiency (typically 2-10 minutes).

-

Capping: Treat the support with a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block unreacted 5'-hydroxyls.

-

Oxidation: Treat the support with an iodine/water/pyridine solution to convert the phosphite triester to a stable phosphate triester.

-

-

Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

-

Final Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups (cyanoethyl from phosphates and base-protecting groups) using a concentrated ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) solution.

-

Purification: Purify the full-length oligonucleotide product using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Significance in Research and Therapeutic Drug Development

The unique combination of nuclease resistance and enhanced binding affinity imparted by the 2'-O-methyl and 5-methyl modifications makes this phosphoramidite invaluable for developing therapeutic oligonucleotides.[2][5]

-

Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate gene expression.[2] The incorporation of 2'-O-Methyl-5-methyluridine is critical for creating ASOs that can survive in biological fluids and bind tightly to their target mRNA, leading to its degradation by RNase H or steric hindrance of the ribosomal machinery.[2][5]

-

Small Interfering RNAs (siRNAs): In RNA interference (RNAi) applications, siRNAs require chemical modifications to improve their stability and pharmacokinetic properties. The 2'-O-methyl modification is widely used to protect the siRNA duplex from nuclease degradation and reduce off-target effects.

-

Diagnostic Probes: For diagnostic assays like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR), probes synthesized with these modifications exhibit higher melting temperatures.[2] This allows for the use of more stringent hybridization conditions, leading to improved sensitivity and specificity of the assay.[2]

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for the advancement of nucleic acid research and therapeutics. Its rationally designed structure provides a straightforward method for synthesizing oligonucleotides with superior stability and binding properties. For researchers and developers in the fields of antisense technology, RNAi, and molecular diagnostics, a thorough understanding and proficient use of this modified phosphoramidite are essential for creating next-generation nucleic acid-based tools and therapies.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 2'-O-MOE-5MeU-3'-phosphoramidite | Benchchem [benchchem.com]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite | 163878-63-5 | PD32565 [biosynth.com]

- 7. polyorginc.com [polyorginc.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]

An In-depth Technical Guide to 2'-O-Methyl-5-methyl-U CEP: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Methyl-5-methyl-U CEP (5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), a critical building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and analysis.

Core Concepts and Properties

This compound is a modified ribonucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. The modifications at the 2' and 5' positions of the uridine (B1682114) base confer desirable properties to the resulting oligonucleotides, including enhanced nuclease resistance, increased duplex stability, and improved hybridization affinity, particularly with RNA targets. These characteristics make it a valuable component in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Chemical Structure

The structure of this compound incorporates several key functional groups essential for its role in automated oligonucleotide synthesis:

-

A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl position of the ribose sugar. It prevents unwanted chemical reactions at this position during the coupling cycle and is removed at the beginning of each cycle to allow for the addition of the next nucleotide.

-

A 2'-O-methyl group: The methylation of the 2'-hydroxyl group of the ribose is a crucial modification that enhances the nuclease resistance of the resulting oligonucleotide. This modification also encourages an RNA-like (C3'-endo) sugar pucker, which can increase the thermal stability of duplexes with RNA targets.

-

A 5-methyl group on the uracil (B121893) base: This modification, which makes the base a thymine (B56734) analog on a ribose backbone, can further enhance the thermal stability of the duplex.

-

A 3'-phosphoramidite group: This reactive group at the 3'-hydroxyl position, protected by a diisopropylamino and a 2-cyanoethyl group, enables the efficient coupling to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₄₁H₅₁N₄O₉P | [1][2] |

| Molecular Weight | 774.84 g/mol | [1][2] |

| CAS Number | 153631-20-0 | [2] |

| Appearance | White to off-white powder/foam | |

| Purity (by HPLC) | ≥95% | [3] |

| Storage Conditions | -20°C, under inert gas (e.g., Argon) | |

| Solubility | Soluble in acetonitrile, dichloromethane (B109758) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine

The synthesis of the phosphoramidite begins with the preparation of the protected nucleoside.

Materials:

-

2'-O-methyl-5-methyluridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2'-O-methyl-5-methyluridine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add DMT-Cl (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with methanol (B129727) and evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5'-O-DMT-2'-O-methyl-5-methyluridine.

Phosphitylation of the Protected Nucleoside

The final step in preparing the monomer for oligonucleotide synthesis is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

Materials:

-

5'-O-DMT-2'-O-methyl-5-methyluridine

-

Anhydrous Dichloromethane (DCM)

-

N,N-diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

Dissolve 5'-O-DMT-2'-O-methyl-5-methyluridine (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Add DIPEA (2.5 equivalents) and stir the solution at room temperature.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, and wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of triethylamine (B128534) in ethyl acetate (B1210297)/hexane) to yield pure this compound.

Quality Control and Analysis

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final phosphoramidite product.

-

Typical Conditions:

-

Expected Result: A major peak corresponding to the product, which may appear as a doublet due to the presence of two diastereomers at the chiral phosphorus center.[5]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the presence of the phosphoramidite group and assess for the presence of phosphate (B84403) (P(V)) impurities.

-

Typical Conditions:

-

Solvent: CDCl₃ or CD₃CN.

-

Standard: Phosphoric acid as an external standard.

-

-

Expected Result: A characteristic signal in the range of 148-152 ppm for the P(III) species.[6] The presence of two diastereomers will result in two closely spaced signals in this region. Signals corresponding to P(V) impurities would appear around 0 ppm.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Incorporation of this compound in solid-phase oligonucleotide synthesis.

References

- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashansenlab.com [ashansenlab.com]

- 3. benchchem.com [benchchem.com]

- 4. usp.org [usp.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

The Functional Impact of 2'-O-Methyl Modification in Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of chemical modifications is a cornerstone of modern oligonucleotide therapeutic development. Among these, the 2'-O-methyl (2'-OMe) modification of the ribose sugar is a widely adopted strategy to enhance the drug-like properties of oligonucleotides. This technical guide provides an in-depth exploration of the multifaceted functions of the 2'-OMe modification, offering a comprehensive resource for researchers in drug discovery and development. The guide details the impact of this modification on nuclease resistance, binding affinity, and modulation of the innate immune response. Furthermore, it presents structured quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this critical technology.

Core Functions of 2'-O-Methyl Modification

The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in a nucleotide. This seemingly simple alteration imparts several profound and advantageous characteristics to oligonucleotides, primarily:

-

Enhanced Nuclease Resistance: The methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids like serum.[1][2] This increased stability significantly extends the in vivo half-life of oligonucleotides, a critical factor for therapeutic efficacy.[1][3]

-

Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in an A-form helical conformation, which is favorable for binding to complementary RNA strands.[4] This pre-organization leads to a more stable duplex, as evidenced by an increase in the melting temperature (Tm).[4] The enhanced binding affinity can improve the potency of antisense oligonucleotides and siRNAs.

-

Reduced Innate Immune Stimulation: Unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to an inflammatory response. The 2'-OMe modification can effectively mask the oligonucleotide from recognition by these receptors, thereby reducing or abrogating the production of pro-inflammatory cytokines like interferons and interleukins.

Quantitative Impact of 2'-O-Methyl Modification

To facilitate a clear comparison of the effects of 2'-O-methyl modification, the following tables summarize key quantitative data from various studies.

Table 1: Nuclease Resistance

| Oligonucleotide Type | Modification | Matrix | Half-life | Reference(s) |

| Unmodified Oligonucleotide | None | Human Serum | ~1.5 hours | [1][3] |

| Phosphorothioate (B77711) (PS) | Backbone | Human Serum | ~10 - 53 hours | [1] |

| 2'-O-Methyl (Gapmer) | 2'-Ribose | Human Serum | ~12 hours | [1] |

| 2'-O-Methyl + Phosphorothioate | 2'-Ribose & Backbone | Serum | Significantly increased | [5] |

Table 2: Binding Affinity (Melting Temperature, Tm)

| Oligonucleotide Duplex | Modification | Change in Tm (°C) per modification | Reference(s) |

| 2'-OMe-RNA/RNA | 2'-O-Methyl | +1.3 | [4] |

| 2'-OMe-RNA/DNA | 2'-O-Methyl | Variable, generally increases stability | |

| Me-S-ODN·RNA vs S-ODN·RNA | 2'-O-Methyl + Phosphorothioate | +14 to +18 | [2] |

Table 3: Impact on siRNA Specificity

| siRNA Modification | Effect on Off-Target Gene Silencing | Reference(s) |

| 2'-OMe at position 2 of guide strand | Significant reduction in off-target silencing | |

| Paired 2'-OMe at positions 1 and 2 of guide strand | Strongest reduction in number and magnitude of off-target effects |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize 2'-O-methylated oligonucleotides.

Nuclease Stability Assay in Human Serum

Objective: To determine the half-life of a 2'-O-methylated oligonucleotide in the presence of human serum nucleases.

Methodology:

-

Oligonucleotide Preparation: Dissolve the 2'-OMe-modified and an unmodified control oligonucleotide in nuclease-free water to a stock concentration of 20 µM.

-

Serum Preparation: Thaw a vial of human serum (commercially available) at 37°C and centrifuge at 12,000 x g for 10 minutes at 4°C to remove lipids. Collect the clear supernatant.

-

Reaction Setup: In separate microcentrifuge tubes, mix the oligonucleotide (final concentration 1 µM) with 50% human serum in a total volume of 100 µL.

-

Incubation: Incubate the tubes at 37°C.

-

Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), take a 10 µL aliquot of the reaction and immediately mix it with 10 µL of 2X formamide (B127407) loading buffer containing EDTA to stop the reaction. Store samples at -20°C.

-

Analysis by Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a 20% denaturing polyacrylamide gel containing 7M urea.

-

Load 10 µL of each time point sample.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).

-

-

Data Analysis:

-

Visualize the gel using a gel documentation system.

-

Quantify the band intensity of the intact oligonucleotide at each time point using densitometry software (e.g., ImageJ).

-

Plot the percentage of intact oligonucleotide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2).[1]

-

Melting Temperature (Tm) Determination by UV-Vis Spectrophotometry

Objective: To measure the melting temperature of a duplex containing a 2'-O-methylated oligonucleotide.

Methodology:

-

Sample Preparation:

-

Anneal the 2'-OMe-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Prepare a series of dilutions of the duplex at a known concentration (e.g., 1-5 µM).

-

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Measurement:

-

Place the cuvette containing the sample in the spectrophotometer.

-

Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

-

The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.

-

Toll-Like Receptor (TLR) Activation Assay using Reporter Cells

Objective: To assess the immunostimulatory potential of a 2'-O-methylated oligonucleotide by measuring the activation of TLR7 and/or TLR8.

Methodology:

-

Cell Line: Use a commercially available reporter cell line, such as HEK-293 cells, stably transfected with human TLR7 or TLR8 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

-

Cell Culture and Seeding: Culture the reporter cells according to the manufacturer's instructions. Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells per well and allow them to adhere overnight.

-

Oligonucleotide Treatment:

-

Prepare serial dilutions of the 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide in cell culture medium.

-

Include a known TLR agonist (e.g., R848 for TLR7/8) as a positive control and medium alone as a negative control.

-

Add the oligonucleotides and controls to the cells.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Reporter Gene Assay:

-

For SEAP reporter: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

For Luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer and the appropriate substrate.

-

-

Data Analysis:

-

Quantify the reporter gene activity for each treatment condition.

-

Compare the level of TLR activation induced by the 2'-O-methylated oligonucleotide to the unmodified control and the positive control. A significant reduction in reporter activity for the 2'-OMe modified oligo indicates reduced immune stimulation.

-

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 2'-O-methyl modification.

Caption: TLR7 signaling pathway and its inhibition by 2'-O-methyl modification.

References

- 1. benchchem.com [benchchem.com]

- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 5. Long-term Exon Skipping Studies With 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in Dystrophic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Stabilizing Influence of 5-Methyluridine on RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA structure, function, and stability. Among the more than 170 known RNA modifications, 5-methyluridine (B1664183) (m5U), a methylation at the fifth carbon of uridine (B1682114), plays a significant role in maintaining RNA integrity. This modification is particularly abundant in the T-loop of transfer RNAs (tRNAs), where it is almost universally found at position 54 (m5U54) in bacteria and eukaryotes, contributing to the stabilization of the tRNA's L-shaped tertiary structure.[1] Beyond its well-established role in tRNA, m5U has also been identified in ribosomal RNA (rRNA) and messenger RNA (mRNA), suggesting a broader impact on RNA metabolism and function.

The enzymatic installation of m5U is carried out by a family of tRNA methyltransferases. In mammals, TRMT2A is responsible for m5U formation in cytosolic tRNAs, while its paralog, TRMT2B, modifies mitochondrial tRNAs.[1] The absence of these enzymes and the resulting hypomodification of tRNAs have been linked to decreased tRNA stability and subsequent degradation, implicating m5U as a protective mark against RNA decay pathways. This technical guide provides an in-depth exploration of the role of 5-methyluridine in RNA stability, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Role of 5-Methyluridine in RNA Stability: A Quantitative Perspective

While the stabilizing effect of 5-methyluridine on RNA, particularly tRNA, is widely acknowledged, precise quantitative data directly comparing the half-lives of m5U-modified and unmodified RNAs are not extensively available in the literature. However, studies involving the knockdown or knockout of the m5U-writing enzymes, such as TRMT2A, provide strong evidence for the role of m5U in protecting tRNAs from degradation. The absence of m5U often leads to a "modest destabilization" of tRNAs.[2]

Studies have shown that the lack of m5U can make tRNAs susceptible to the rapid tRNA decay (RTD) pathway. While specific half-life measurements are often not reported, the consequence of this destabilization is a measurable decrease in the steady-state levels of the affected tRNAs. For instance, a study on TRMT2A knockdown in human cells reported a significant reduction in m5U levels on tRNAs, which was associated with an increase in tRNA-derived small RNAs (tsRNAs), indicating tRNA cleavage.[1]

| RNA Type | Organism/Cell Line | Condition | Observed Effect on Stability | Quantitative Data (Half-life or Fold Change) | Reference |

| tRNA | S. cerevisiae | trm2Δ (lacks m5U54) | Modest destabilization of tRNAs | Not explicitly quantified in terms of half-life; described as "modest destabilization" | [2] |

| Cytosolic tRNA | Human cells (HEK293T) | TRMT2A knockdown | Increased generation of tRNA-derived small RNAs (tiRNAs), indicating tRNA cleavage and reduced stability. | 37.7% reduction in m5U modification levels. Specific half-life changes not quantified. | [1] |

Note: The table highlights the current gap in the literature regarding precise quantitative measurements of the impact of m5U on RNA half-life. Most studies infer stability changes from the downstream consequences of m5U absence, such as altered tRNA processing and degradation.

Experimental Protocols for Assessing the Role of m5U in RNA Stability

To investigate the influence of 5-methyluridine on the stability of a specific RNA molecule, a combination of genetic manipulation and RNA decay analysis is typically employed. Below are detailed methodologies for key experiments.

Protocol 1: Analysis of tRNA Stability by Northern Blotting following Transcriptional Inhibition

This protocol allows for the measurement of the decay rate of a specific tRNA in cells with and without the m5U modification.

1. Cell Culture and Treatment:

-

Culture wild-type cells and cells with a knockout or knockdown of the relevant m5U methyltransferase (e.g., TRMT2A knockout).

-

Seed cells to reach 70-80% confluency on the day of the experiment.

-

To inhibit transcription, treat the cells with Actinomycin D at a final concentration of 5 µg/mL.[3] This concentration is effective in inhibiting RNA polymerase II and III.

-

Collect cell samples at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, and 24 hours).

2. RNA Extraction:

-

At each time point, harvest the cells and immediately lyse them in a TRIzol-like reagent to preserve RNA integrity.

-

Perform RNA extraction according to the manufacturer's protocol, followed by a DNase treatment to remove any contaminating DNA.

-

Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.

3. Northern Blot Analysis:

-

Separate equal amounts of total RNA (e.g., 10-20 µg) for each time point on a denaturing polyacrylamide gel (10-15% acrylamide, 8 M urea).

-

Transfer the RNA to a positively charged nylon membrane using electroblotting.

-

UV-crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in a suitable hybridization buffer.

-

Hybridize the membrane overnight at a probe-specific temperature with a 5'-radiolabeled oligonucleotide probe specific to the tRNA of interest. A probe for a stable RNA, such as 5S rRNA, should be used as a loading control.

-

Wash the membrane to remove unbound probe.

-

Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.

4. Data Analysis:

-

Quantify the band intensities for the tRNA of interest and the loading control at each time point.

-

Normalize the intensity of the target tRNA to the loading control.

-

Plot the natural logarithm of the normalized tRNA abundance against time.

-

The slope of the resulting linear regression line represents the decay rate constant (k).

-

Calculate the half-life (t₁/₂) of the tRNA using the formula: t₁/₂ = ln(2)/k.

-

Compare the half-lives of the tRNA in wild-type and m5U-deficient cells.

Protocol 2: Genome-wide Analysis of RNA Stability using SLAM-seq

SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) is a powerful method for measuring RNA synthesis and decay rates on a transcriptome-wide scale.[4][5]

1. Metabolic Labeling of RNA:

-

Culture wild-type and m5U methyltransferase knockout/knockdown cells as described above.

-

For a pulse-chase experiment, first "pulse" the cells by incubating them with 4-thiouridine (B1664626) (4sU) at a final concentration of 100 µM for a defined period (e.g., 24 hours) to label the majority of cellular RNAs.

-

Then, "chase" by replacing the 4sU-containing medium with medium containing a high concentration of unlabeled uridine (e.g., 10 mM).

-

Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).

2. RNA Extraction and Alkylation:

-

Extract total RNA from the collected samples as described in Protocol 1.

-

Treat the purified RNA with iodoacetamide (B48618) (IAA) to alkylate the incorporated 4sU residues. This chemical modification causes a T-to-C conversion during reverse transcription.

3. Library Preparation and Sequencing:

-

Prepare RNA sequencing libraries from the IAA-treated RNA using a suitable kit (e.g., QuantSeq 3' mRNA-Seq).

-

Perform high-throughput sequencing of the prepared libraries.

4. Bioinformatic Analysis:

-

Align the sequencing reads to the reference genome.

-

Use specialized software (e.g., SLAMdunk) to identify and quantify T-to-C conversions in the sequencing data. The frequency of these conversions in reads from a specific transcript reflects the proportion of newly synthesized RNA.

-

By analyzing the decrease in the fraction of T-to-C containing reads for each transcript over the chase period, the decay rate and half-life can be calculated on a genome-wide scale.

-

Compare the half-lives of all detected RNAs between the wild-type and m5U-deficient cells to identify transcripts whose stability is dependent on m5U.

Signaling Pathways and Logical Relationships

The stability of tRNAs, influenced by modifications like m5U, is integrated into cellular signaling networks that respond to stress and regulate cell growth.

tRNA Maturation and the Role of TRMT2A

The biosynthesis of a mature, functional tRNA involves a series of processing and modification steps. The methylation of uridine at position 54 is a key step in this pathway.

References

- 1. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rna-seqblog.com [rna-seqblog.com]

- 5. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]

The Synthesis of 2'-O-Methyl-5-methyl-U CEP: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise synthesis of modified nucleosides is a cornerstone of therapeutic oligonucleotide development. This in-depth technical guide details the robust and efficient synthesis pathway for 2'-O-Methyl-5-methyluridine-3'-CE-phosphoramidite (2'-O-Me-m5U CEP), a critical building block for the production of modified RNA.

This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information is curated to facilitate the replication and optimization of this synthesis in a laboratory setting.

Core Synthesis Pathway

The synthesis of 2'-O-Methyl-5-methyl-U CEP is a multi-step process that commences with the commercially available nucleoside, 5-methyluridine (B1664183). The pathway can be logically divided into three primary stages:

-

Selective 2'-O-methylation of 5-methyluridine: This initial and crucial step involves the regioselective methylation of the 2'-hydroxyl group of the ribose sugar. This modification is key to enhancing the nuclease resistance and binding affinity of the resulting oligonucleotides.

-

5'-O-DMT Protection: To ensure the specific phosphitylation of the 3'-hydroxyl group in the final step, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is standard in oligonucleotide synthesis.

-

3'-O-Phosphitylation: The final stage introduces the reactive cyanoethyl phosphoramidite (B1245037) (CEP) moiety at the 3'-hydroxyl position, yielding the target this compound. This phosphoramidite is then ready for use in automated solid-phase oligonucleotide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound. The yields are representative of typical outcomes based on literature precedents for analogous reactions and should be considered as benchmarks for process optimization.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 5-Methyluridine | Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate), Base | 2'-O-Methyl-5-methyluridine | 60-75 |

| 2 | 2'-O-Methyl-5-methyluridine | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | 5'-O-DMT-2'-O-Methyl-5-methyluridine | 85-95 |

| 3 | 5'-O-DMT-2'-O-Methyl-5-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | This compound | 80-90 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2'-O-Methyl-5-methyluridine

Materials:

-

5-Methyluridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) Gel for column chromatography

-

Ethyl Acetate (B1210297) (EtOAc)

Procedure:

-

To a stirred suspension of 5-methyluridine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2'-O-Methyl-5-methyluridine as a white solid.

Step 2: Synthesis of 5'-O-DMT-2'-O-Methyl-5-methyluridine

Materials:

-

2'-O-Methyl-5-methyluridine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexanes

-

Triethylamine (B128534) (TEA)

Procedure:

-

Dissolve 2'-O-Methyl-5-methyluridine (1 equivalent) in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to yield 5'-O-DMT-2'-O-Methyl-5-methyluridine as a foam.

Step 3: Synthesis of this compound

Materials:

-

5'-O-DMT-2'-O-Methyl-5-methyluridine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5'-O-DMT-2'-O-Methyl-5-methyluridine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine (2.5 equivalents) to the solution.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product, this compound, as a white foam. The product should be stored under an inert atmosphere at -20°C.

Visualizing the Synthesis and Workflow

To further clarify the process, the following diagrams illustrate the synthesis pathway and the general experimental workflow.

In-Depth Technical Guide: 2'-O-Methyl-5-methyl-U CEP (CAS No. 153631-20-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2'-O-Methyl-5-methyl-U CEP, a key phosphoramidite (B1245037) building block utilized in the synthesis of modified oligonucleotides. Its unique structural modifications, a methyl group at the 2'-O position of the ribose sugar and a methyl group at the 5-position of the uracil (B121893) base, impart critical properties to oligonucleotides, including enhanced nuclease resistance and improved hybridization affinity to target RNA sequences. These characteristics make it an invaluable component in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This document details the physicochemical properties, a representative synthesis protocol, its application in oligonucleotide synthesis, and the mechanism of action of the resulting modified oligonucleotides.

Physicochemical and Technical Data

The properties of this compound are summarized below. This data is essential for its handling, storage, and application in solid-phase oligonucleotide synthesis.

| Property | Value | Reference |

| CAS Number | 153631-20-0 | [1] |

| Molecular Formula | C41H51N4O9P | [1] |

| Molecular Weight | 774.84 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Storage Conditions | -20°C, under an inert atmosphere (e.g., Argon or Nitrogen) | |

| Purity | ≥98% (typically assessed by HPLC and 31P NMR) | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) and other organic solvents used in oligonucleotide synthesis. |

Synthesis of this compound: A Representative Protocol

Overall Synthesis Workflow

The synthesis can be conceptually broken down into four key stages:

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of the ribose are protected to ensure regioselective methylation at the 2' position.

-

2'-O-Methylation: The key methylation step at the 2'-hydroxyl group.

-

5'-O-Deprotection and Tritylation: Selective deprotection of the 5'-hydroxyl group followed by the introduction of a dimethoxytrityl (DMT) group, which is crucial for solid-phase synthesis.

-

3'-Phosphitylation: The final step to introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position.

Detailed Experimental Protocol (Representative)

Step 1: Protection of 3',5'-Hydroxyl Groups

-

5-Methyluridine (B1664183) is reacted with a suitable protecting group reagent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, in anhydrous pyridine (B92270) to form the 3',5'-O-(tetraisopropyldisiloxanediyl) derivative. This protects both the 3' and 5' hydroxyl groups simultaneously.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up using an aqueous extraction, and the product is purified by silica (B1680970) gel chromatography.

Step 2: 2'-O-Methylation

-

The protected 5-methyluridine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

A strong base, such as sodium hydride, is added to deprotonate the 2'-hydroxyl group.

-

A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched, and the product is extracted and purified.

Step 3: 5'-O-Deprotection and 5'-O-Dimethoxytritylation

-

The silyl (B83357) protecting group at the 3' and 5' positions is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

The resulting diol is then selectively reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. The DMT group preferentially reacts with the less sterically hindered 5'-hydroxyl group.

-

The product, 5'-O-DMT-2'-O-Methyl-5-methyluridine, is purified by column chromatography.

Step 4: 3'-Phosphitylation

-

The 5'-O-DMT-2'-O-Methyl-5-methyluridine is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[2]

-

The reaction is stirred at room temperature for several hours.[2]

-

After completion, the reaction is diluted and washed with an aqueous bicarbonate solution.[2]

-

The organic layer is dried, and the final product, this compound, is purified, often by precipitation in a non-polar solvent like cold hexanes.[2]

Application in Oligonucleotide Synthesis

This compound is a crucial reagent for the automated solid-phase synthesis of modified oligonucleotides. The workflow for incorporating this modified nucleoside is analogous to that of standard DNA and RNA phosphoramidites.

Solid-Phase Oligonucleotide Synthesis Cycle

The incorporation of this compound into a growing oligonucleotide chain on a solid support follows a four-step cycle:

-

Detritylation: The DMT group on the 5'-hydroxyl of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid or dichloroacetic acid in dichloromethane. This exposes the free 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The this compound is activated by an activating agent, such as tetrazole or a derivative, and then added to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Biological Significance and Mechanism of Action

This compound itself is a synthetic building block and is not directly involved in cellular signaling pathways. Its biological significance lies in the properties it confers to the oligonucleotides into which it is incorporated. These modified oligonucleotides primarily function at the nucleic acid level to modulate gene expression.

Properties Conferred by the Modifications

| Modification | Property Conferred |

| 2'-O-Methyl | Nuclease Resistance: The methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This significantly increases the in vivo half-life of the oligonucleotide.[3] Increased Binding Affinity: The 2'-O-methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for binding to complementary RNA, leading to a more stable duplex.[3] |

| 5-Methyl (on U) | Enhanced Duplex Stability: The 5-methyl group on uracil (making it a ribothymidine) can increase the thermal stability (Tm) of the oligonucleotide-RNA duplex. Reduced Immunostimulation: For some applications, methylation of uracil can reduce the innate immune response that can be triggered by foreign RNA. |

Mechanism of Action of Antisense Oligonucleotides

Antisense oligonucleotides containing 2'-O-Methyl-5-methyl-uridine typically employ a "gapmer" design to achieve RNase H-mediated degradation of a target mRNA.

Caption: RNase H-mediated mechanism of action for gapmer ASOs.

In this mechanism:

-

The ASO, containing a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides like 2'-O-Methyl-5-methyl-uridine, enters the cell.

-

The wings, with their high binding affinity, guide the ASO to its target mRNA sequence.

-

The central DNA gap forms a DNA-RNA hybrid with the mRNA.

-

The cellular enzyme RNase H recognizes this DNA-RNA duplex and cleaves the RNA strand.

-

The cleaved mRNA is subsequently degraded by other cellular nucleases, preventing its translation into a protein.

This leads to a potent and specific reduction in the expression of the target gene.

Conclusion

This compound is a high-value phosphoramidite for the synthesis of therapeutic and research-grade oligonucleotides. The dual modifications of 2'-O-methylation and 5-methylation of the uracil base provide a synergistic enhancement of the resulting oligonucleotide's properties, including superior nuclease resistance and enhanced target binding affinity. While this molecule does not have a direct role in signaling pathways, it is a critical enabling tool for the development of potent gene-silencing therapeutics that operate through mechanisms such as the RNase H-mediated degradation of mRNA. The information provided in this guide serves as a valuable resource for professionals in the fields of drug discovery, molecular biology, and nucleic acid chemistry.

References

An In-depth Technical Guide to 2'-O-Methyl-5-methyl-U CEP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of 2'-O-Methyl-5-methyl-U CEP, a key reagent in the synthesis of modified oligonucleotides. The document details its molecular weight, the methodology for its use in solid-phase oligonucleotide synthesis, and its relevance in therapeutic and research applications.

Core Compound Identification

-

Chemical Name: this compound

-

Synonyms: 2'-O-Methyl-5-methyluridine-5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

Primary Application: A phosphoramidite (B1245037) building block for the incorporation of 2'-O-methyl-5-methyluridine into synthetic oligonucleotides.[1]

Molecular Weight and Formula

The molecular weight of this compound is a fundamental parameter for its use in quantitative chemical synthesis, particularly for calculating molar equivalents in oligonucleotide synthesis protocols.

The molecular formula for this compound is C41H51N4O9P .[1][2] Based on this formula, the calculated molecular weight is 774.84 g/mol .[1][2]

The table below provides a detailed breakdown of the molecular weight calculation based on the standard atomic weights of the constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 41 | 492.451 |

| Hydrogen | H | 1.008 | 51 | 51.408 |

| Nitrogen | N | 14.007 | 4 | 56.028 |

| Oxygen | O | 15.999 | 9 | 143.991 |

| Phosphorus | P | 30.974 | 1 | 30.974 |

| Total | 774.852 |

Note: The slight difference between the commonly cited molecular weight (774.84) and the calculated value (774.852) arises from the use of different standard atomic weight values (e.g., monoisotopic mass vs. average atomic mass).

Role in Oligonucleotide Synthesis

This compound is a modified nucleoside phosphoramidite. The 2'-O-methyl modification on the ribose sugar confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA sequences. These characteristics are highly valuable in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. The 5-methyl group on the uracil (B121893) base makes it an analog of thymidine.

This compound is a critical building block for creating modified nucleic acid sequences with enhanced stability and functionality.[3] Its applications are crucial for research in gene therapy, gene editing, and the study of gene regulation.[3]

Experimental Protocol: Phosphoramidite-Based Oligonucleotide Synthesis

The use of this compound follows the standard phosphoramidite solid-phase synthesis method, which is the gold standard for DNA and RNA synthesis.[4] The process is automated and involves a four-step cycle for each nucleotide addition.

Experimental Workflow: Oligonucleotide Synthesis Cycle

Caption: Workflow of the phosphoramidite synthesis cycle.

Detailed Methodology:

-

Step 1: De-blocking (Detritylation)

-

The cycle begins with a solid support-bound nucleoside protected at the 5'-hydroxyl position by a dimethoxytrityl (DMT) group.

-

A solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) is passed over the solid support to remove the DMT group.[5]

-

This step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.

-

-

Step 2: Coupling

-

The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole).

-

The activated phosphoramidite is then delivered to the solid support.

-

The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the activated phosphoramidite, forming a phosphite triester linkage.[5] This reaction is rapid and highly efficient.

-

-

Step 3: Capping

-

As the coupling efficiency is not 100%, a small fraction of the 5'-hydroxyl groups may not have reacted.

-

To prevent these unreacted sites from participating in subsequent cycles (which would lead to deletion mutations), a "capping" step is performed.

-

A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) is used to acetylate and thereby block any unreacted 5'-hydroxyl groups.[4]

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.

-

An oxidizing solution, typically containing iodine in a mixture of tetrahydrofuran, pyridine, and water, is introduced.[6]

-

This oxidation creates the stable phosphate backbone of the oligonucleotide.

-

This four-step cycle is repeated for each nucleotide to be added to the growing chain. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia.[6]

Applications in Drug Development and Research

The incorporation of 2'-O-methylated nucleosides like 2'-O-Methyl-5-methyl-U is a cornerstone of modern therapeutic oligonucleotide development.

-

Antisense Technology: Oligonucleotides containing 2'-O-methyl modifications exhibit enhanced stability against cellular nucleases and form more stable duplexes with target mRNA, leading to improved efficacy in silencing gene expression.

-

siRNA Therapeutics: The use of these modified nucleotides in small interfering RNAs (siRNAs) can reduce off-target effects and improve the stability and pharmacokinetic profile of the therapeutic agent.

-

Diagnostics and Probes: Modified oligonucleotides are used as probes in various diagnostic assays due to their high specificity and stability.

-

Antimicrobial Research: 2'-O-Methyl-5-Methyluridine has shown inhibitory properties against certain bacterial strains, such as M. bovis and M. avium, suggesting its potential as a lead compound for developing new antimicrobial drugs.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. nbinno.com [nbinno.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Role of Modified Uridines in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of molecular biology and medicine has been revolutionized by the therapeutic application of messenger RNA (mRNA). A key innovation underpinning the success of mRNA-based platforms, most notably the highly effective COVID-19 vaccines, is the strategic incorporation of modified nucleosides. Among these, modified uridines, particularly pseudouridine (B1679824) (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), have emerged as critical players. This technical guide provides an in-depth exploration of the applications of modified uridines, focusing on their impact on mRNA stability, translational efficiency, and immunogenicity. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to equip researchers and drug developers with the foundational knowledge to leverage these powerful molecular tools.

Core Applications of Modified Uridines

The primary applications of modified uridines in molecular biology are centered on overcoming the key challenges associated with the therapeutic use of in vitro transcribed (IVT) mRNA: its inherent instability and its propensity to trigger an innate immune response.

1. Enhanced Translational Capacity and Protein Expression:

The substitution of uridine (B1682114) with pseudouridine or N1-methylpseudouridine during in vitro transcription significantly boosts the translational yield from the mRNA template. This is attributed to several factors, including increased ribosome loading and a potential reduction in the activation of protein kinase R (PKR), which would otherwise phosphorylate the eukaryotic initiation factor 2-alpha (eIF2α) and shut down translation.[1] N1-methylpseudouridine has been shown to be particularly effective, with studies reporting up to a 44-fold increase in protein expression compared to unmodified mRNA.[2]

2. Reduced Immunogenicity:

Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, and cytosolic sensors like RIG-I.[3] This recognition triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which can lead to the degradation of the mRNA and a general suppression of translation. Modified uridines, by altering the structure of the RNA, can evade this immune surveillance.[3][4] This "immune-stealth" characteristic is crucial for therapeutic applications where sustained protein expression is desired without inducing a significant inflammatory response.

3. Increased mRNA Stability:

Pseudouridine modifications can enhance the stability of the mRNA molecule.[5][6] The C-C glycosidic bond in pseudouridine provides more conformational flexibility compared to the C-N bond in uridine, which can lead to more stable base stacking and a more rigid secondary structure.[6][] This increased structural integrity can make the mRNA more resistant to degradation by cellular ribonucleases, thereby prolonging its half-life and the duration of protein expression.[6][8]

Quantitative Data on the Effects of Modified Uridines

The following tables summarize the quantitative impact of pseudouridine and N1-methylpseudouridine on protein expression and immunogenicity, based on data from various in vitro and in vivo studies.

Table 1: Impact of Modified Uridines on Protein Expression

| Modification | Fold Increase in Protein Expression (compared to unmodified uridine) | Cell Type / System | Reference |

| Pseudouridine (Ψ) | ~7-fold | HEK293 cells | [9] |

| N1-methylpseudouridine (m1Ψ) | ~13-fold (compared to Ψ) | Various cell lines | [2] |

| N1-methylpseudouridine (m1Ψ) | Up to 10-fold (compared to unmodified) | In vivo (mice) | [10] |

| N1-methylpseudouridine (m1Ψ) | 6-fold (overall in vivo), 54-fold (in spleen) | In vivo (mice) | [11] |

| m5C/m1Ψ (double modification) | Up to ~44-fold | Various cell lines | [2] |

Table 2: Impact of Modified Uridines on Immunogenicity (Cytokine Induction)

| Modification | Cytokine | Fold Reduction / Qualitative Effect (compared to unmodified uridine) | Cell Type / System | Reference |

| Pseudouridine (Ψ) | TNF-α, IL-6, IFN-β | High induction (similar to unmodified) | Primary human macrophages | [12] |

| N1-methylpseudouridine (m1Ψ) | TNF-α, IL-6 | Significant reduction | Primary human macrophages | [12] |

| N1-methylpseudouridine (m1Ψ) | IFN-α | Moderately elevated (vs. significantly elevated for unmodified) | In vivo (mice) | [4] |

| 5-methoxyuridine (5moU) | TNF-α, IL-6, IFN-β | Complete prevention of induction | Primary human macrophages | [12] |

| N1-methylpseudouridine (m1Ψ) | IFN-I | Substantial reduction | B16 melanoma model | [13] |

Experimental Protocols

Detailed methodologies are essential for the successful application of modified uridines in research and development. Below are protocols for key experiments.

1. In Vitro Transcription of mRNA with Modified Uridines

This protocol is adapted from commercially available kits (e.g., NEB HiScribe™ T7 ARCA mRNA Kit).

-

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase Mix

-

Reaction Buffer (10X)

-

ATP, GTP, CTP solution (100 mM each)

-

UTP solution (100 mM)

-

Pseudouridine-5'-Triphosphate (ΨTP) or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)

-

Anti-Reverse Cap Analog (ARCA)

-

DNase I (RNase-free)

-

Nuclease-free water

-

LiCl solution

-

Ethanol (70%)

-

-

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:

-

Nuclease-free water (to a final volume of 20 µL)

-

Reaction Buffer (10X) - 2 µL

-

ATP, GTP, CTP (100 mM each) - 2 µL of each

-

UTP and/or modified UTP (ΨTP or m1ΨTP) - for complete substitution, add 2 µL of the modified UTP and omit UTP. For partial substitution, adjust the ratio accordingly.

-

ARCA - 4 µL

-

Linearized DNA template (1 µg) - X µL

-

T7 RNA Polymerase Mix - 2 µL

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the mRNA using LiCl precipitation or a column-based purification kit.

-

Resuspend the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer. Assess integrity using gel electrophoresis.

-

2. Transfection of Modified mRNA into Mammalian Cells using Lipofectamine

This protocol is a general guideline for transfection in a 6-well plate format. Optimization is recommended for different cell types and experimental conditions.

-

Materials:

-

Mammalian cells cultured in a 6-well plate (70-90% confluent)

-

Modified mRNA

-

Lipofectamine™ 2000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Complete cell culture medium

-

-

Procedure:

-

One day before transfection, seed cells to ensure they are 70-90% confluent on the day of transfection.

-

For each well to be transfected, prepare two tubes:

-

Tube A: Dilute 2.5 µg of modified mRNA in 250 µL of Opti-MEM™. Mix gently.

-

Tube B: Dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add 500 µL of the mRNA-lipid complexes to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation, add 1.5 mL of complete growth medium. It is not necessary to remove the transfection complexes.

-

Incubate the cells for 24-48 hours before assaying for protein expression.

-

3. Luciferase Reporter Assay for Quantifying Translation Efficiency

This protocol is for a dual-luciferase assay, which includes a co-transfected control reporter to normalize for transfection efficiency.

-

Materials:

-

Cells transfected with firefly luciferase mRNA (modified and unmodified) and a Renilla luciferase control plasmid/mRNA.

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Lysis buffer

-

Luciferase Assay Reagent II (LAR II)

-

Stop & Glo® Reagent

-

Luminometer

-

-

Procedure:

-

After the desired incubation time post-transfection, wash the cells once with PBS.

-

Lyse the cells by adding passive lysis buffer (e.g., 200 µL for a 24-well plate) and incubate for 15 minutes at room temperature with gentle rocking.

-

Transfer 20 µL of the cell lysate to a luminometer tube or a well of a 96-well plate.

-

Add 100 µL of LAR II to the lysate. Mix by pipetting and immediately measure the firefly luciferase activity in the luminometer.

-

Add 100 µL of Stop & Glo® Reagent to the same tube/well. Mix and immediately measure the Renilla luciferase activity.

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample. Compare the ratios between cells transfected with modified and unmodified mRNA to determine the relative translation efficiency.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key innate immune signaling pathways that are modulated by modified uridines.

Caption: TLR7 signaling pathway and its evasion by modified uridines.

Caption: RIG-I signaling pathway and reduced activation by modified mRNA.

Experimental Workflow

The following diagram outlines a typical workflow for the development and evaluation of modified mRNA constructs.

Caption: Experimental workflow for modified mRNA development and testing.

Conclusion

The incorporation of modified uridines, particularly pseudouridine and N1-methylpseudouridine, represents a pivotal advancement in the field of mRNA therapeutics. By enhancing translational efficiency, increasing stability, and reducing immunogenicity, these modifications have transformed mRNA from a delicate laboratory tool into a robust and versatile platform for vaccines and other therapeutic interventions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and developers to harness the power of modified uridines in their own work. As our understanding of the nuanced effects of different modifications continues to grow, so too will the potential for developing even more potent and precisely controlled mRNA-based medicines.

References

- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mRNA vaccine with unmodified uridine induces robust type I interferon-dependent anti-tumor immunity in a melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian Molecule: A Technical Guide to Nuclease Resistance with 2'-O-Methylation

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic oligonucleotides is paramount to their clinical success. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation (2'-OMe) stands out as a fundamental tool for enhancing stability against enzymatic degradation. This technical guide delves into the core principles of nuclease resistance conferred by 2'-O-methylation, offering a comprehensive resource for researchers in the field of oligonucleotide-based therapeutics.

The Mechanism of Nuclease Resistance

The vulnerability of natural RNA to nucleases stems from the presence of the 2'-hydroxyl group on the ribose sugar. This group can act as a nucleophile, participating in the cleavage of the phosphodiester backbone. 2'-O-methylation introduces a methyl group to this reactive position, sterically hindering the approach of nucleases and preventing the initiation of degradation.[1][2] This simple yet effective modification significantly extends the in vivo half-life of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[3][4]

The enhanced stability provided by 2'-O-methylation is not without nuances. The extent and position of the modification can influence the therapeutic efficacy. While extensive methylation can maximize nuclease resistance, it may also impact the molecule's interaction with essential cellular machinery, such as the RNA-induced silencing complex (RISC).[5][6] Therefore, a careful balance between stability and activity is crucial in the design of 2'-O-methylated oligonucleotides.

Quantitative Analysis of Nuclease Resistance